N,N-di(butan-2-yl)benzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Scaffolds in Modern Organic Chemistry
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science. drugbank.com This structural motif, which consists of a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂), is recognized for its chemical stability and its capacity to engage in significant intermolecular interactions, such as hydrogen bonding. mdpi.com These properties have made benzenesulfonamide derivatives a fertile ground for the discovery of new therapeutic agents and functional materials. researchgate.net
In the realm of medicinal chemistry, the benzenesulfonamide scaffold is a well-established pharmacophore, most famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents. evitachem.com Beyond their antibacterial properties, benzenesulfonamide derivatives have been investigated for a wide array of biological activities, including as anticancer agents that target carbonic anhydrase isozymes, rsc.orgnih.gov antiviral compounds targeting HIV-1 capsid proteins, nih.gov and as inhibitors of various other enzymes. researchgate.net The versatility of the benzenesulfonamide scaffold allows for synthetic modification at the amide nitrogen and on the benzene ring, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.comtuni.fi
The general structure of a benzenesulfonamide allows for substitution at the nitrogen atom, leading to primary, secondary, or tertiary sulfonamides. N,N-disubstituted benzenesulfonamides, such as N,N-di(butan-2-yl)benzenesulfonamide, represent a class of tertiary sulfonamides where the hydrogen atoms of the parent sulfonamide are replaced by organic substituents. nih.gov This substitution pattern influences the molecule's polarity, solubility, and its ability to act as a hydrogen bond donor, thereby modulating its physicochemical and biological properties.
Rationale for the Academic Investigation of this compound
While specific research on this compound is not prominent, the rationale for its academic investigation can be inferred from the study of related N,N-disubstituted benzenesulfonamides. The introduction of two sec-butyl groups on the sulfonamide nitrogen atom imparts specific structural features that could be of scientific interest.
The sec-butyl groups are chiral, meaning that this compound can exist as multiple stereoisomers. The study of such chiral molecules is fundamental in stereochemistry and can be relevant in the development of stereoselective catalysts or as chiral probes in chemical biology. The bulky nature of the sec-butyl groups would also be expected to influence the conformational preferences of the molecule, which could be exploited in the design of compounds with specific three-dimensional shapes for molecular recognition applications.
Furthermore, N,N-disubstituted benzenesulfonamides serve as important intermediates in organic synthesis. chemicalbook.com The sulfonamide group is a robust protecting group for amines, and the N,N-disubstituted variants offer different reactivity and cleavage conditions compared to their primary or secondary counterparts. The specific steric hindrance provided by the di(sec-butyl) substitution could offer unique selectivity in certain synthetic transformations.
The physicochemical properties of this compound, such as its predicted high lipophilicity, could make it a candidate for investigation in applications where transport across nonpolar barriers is required. The table below presents some predicted physicochemical properties for a related compound, which can offer insights into the potential characteristics of this compound.
| Property | Predicted Value |
| Boiling Point | 428.3±47.0 °C |
| Density | 1.267±0.06 g/cm³ |
| pKa | 6.89±0.40 |
| Predicted data for a structurally similar compound, 4-butan-2-yl-N-(1,2-oxazol-3-yl)benzenesulfonamide, as specific experimental data for this compound is not available in the searched literature. chemicalbook.com |
Scope and Research Trajectories Pertaining to this compound Derivatives
The potential for creating derivatives of this compound opens up several hypothetical research avenues, based on established work with other benzenesulfonamides. Research in this area would likely focus on modifications to the benzene ring.
One common strategy in the development of benzenesulfonamide-based functional molecules is the introduction of various substituents onto the aromatic ring. acs.org For instance, the addition of amino, nitro, or halogen groups can dramatically alter the electronic properties and reactivity of the molecule. These substituted derivatives of this compound could be synthesized and screened for a variety of applications.
A summary of common derivative types and their associated research areas is presented in the table below, based on studies of other benzenesulfonamides.
| Derivative Class | Research Focus |
| 4-Amino-substituted benzenesulfonamides | Carbonic anhydrase inhibition, potential anticancer agents. nih.gov |
| Halogenated benzenesulfonamides | Antimicrobial agents, synthetic intermediates. evitachem.com |
| Phenylalanine-containing benzenesulfonamides | Antiviral (HIV-1 capsid inhibitors). nih.gov |
| Thiazole-containing benzenesulfonamides | Anticancer and antimicrobial agents. rsc.org |
| Ureido-benzenesulfonamides | Carbonic anhydrase inhibitors for cancer therapy. nih.gov |
Future research on derivatives of this compound could involve the synthesis of a library of compounds with different substitution patterns on the benzene ring. These new molecules could then be evaluated for their biological activity, for example, as enzyme inhibitors or as potential new therapeutic leads. researchgate.nettuni.fi Another research trajectory could be the exploration of their use in materials science, for instance, as plasticizers or as additives in polymer formulations, an application for which some N-alkylated benzenesulfonamides have been used. jinlichemical.com The synthesis of such derivatives would likely follow established protocols, such as the reaction of a substituted benzenesulfonyl chloride with di(sec-butyl)amine. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(butan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-5-12(3)15(13(4)6-2)18(16,17)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGEZVASZWDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,n Di Butan 2 Yl Benzenesulfonamide
Classical and Contemporary Synthetic Routes to N,N-di(butan-2-yl)benzenesulfonamide
The traditional and widely practiced methods for the synthesis of N,N-disubstituted benzenesulfonamides, including this compound, primarily revolve around the reaction of a sulfonyl chloride with a secondary amine. However, alternative strategies involving the sequential introduction of alkyl groups or multicomponent reactions are also being explored.
Strategies for Sulfonamide Bond Formation
The most common and established method for constructing the sulfonamide bond is the reaction of benzenesulfonyl chloride with a secondary amine. In the case of this compound, this involves the reaction of benzenesulfonyl chloride with di(butan-2-yl)amine. This reaction, often referred to as the Hinsberg reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netmdpi.com
The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. mdpi.com Studies have shown that the reaction of benzenesulfonyl chloride with secondary amines, such as dibutylamine, can proceed with high yields, even in aqueous media at high pH. cdnsciencepub.comscilit.comresearchgate.net For instance, preparative reactions with dibutylamine in 1.0 mol/L aqueous sodium hydroxide have resulted in a 94% yield of the corresponding sulfonamide. cdnsciencepub.comresearchgate.net
The general reaction can be summarized as follows:
C₆H₅SO₂Cl + (CH₃CH₂CH(CH₃))₂NH → C₆H₅SO₂N(CH(CH₃)CH₂CH₃)₂ + HCl
The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, potassium hydroxide, and tertiary amines like triethylamine. The reaction can be performed in various solvents, including water, diethyl ether, and dichloromethane.
Introduction of N-Alkyl Moieties via Butan-2-ylation
An alternative approach to the synthesis of this compound is the N-alkylation of a primary benzenesulfonamide (B165840). This method involves the initial formation of benzenesulfonamide from benzenesulfonyl chloride and ammonia, followed by the sequential or simultaneous introduction of the two butan-2-yl groups.
This N-alkylation can be achieved by reacting benzenesulfonamide with a suitable butan-2-ylating agent, such as 2-bromobutane (B33332) or butan-2-ol, in the presence of a base. The reaction with an alkyl halide would proceed via a nucleophilic substitution mechanism.
C₆H₅SO₂NH₂ + 2 CH₃CH₂CH(Br)CH₃ + 2 Base → C₆H₅SO₂N(CH(CH₃)CH₂CH₃)₂ + 2 Base·HBr
The dialkylation of primary sulfonamides can sometimes be challenging due to competing reactions and the potential for mono-alkylation. The reactivity of the sulfonamide nitrogen is influenced by the electron-withdrawing nature of the sulfonyl group.
Advanced Synthetic Methodologies
In recent years, there has been a growing emphasis on the development of more efficient, selective, and environmentally friendly synthetic methods. This has led to the exploration of catalytic approaches and the application of green chemistry principles in the synthesis of sulfonamides.
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalytic methods offer several advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. In the context of this compound synthesis, catalysis can be applied to both the formation of the sulfonamide bond and the N-alkylation steps.
For the N-alkylation of sulfonamides, various transition metal catalysts have been investigated. Iron-based catalysts, such as FeCl₂, have been shown to be effective for the N-alkylation of sulfonamides with benzylic alcohols. chemicalbook.com Copper catalysts have also been employed for the N-alkylation of sulfonamides with alcohols via a hydrogen borrowing methodology. nih.gov Ruthenium and iridium complexes have also been explored for the N-alkylation of primary sulfonamides with alcohols. mdpi.comdrugbank.com A patent describes a method for synthesizing N-tert-butyl benzenesulfonamide using a hafnium tetrachloride or zirconium tetrachloride catalyst. google.comlumenlearning.com
These catalytic systems typically involve the in-situ formation of an electrophilic intermediate from the alcohol, which then reacts with the nucleophilic sulfonamide. While these methods have been demonstrated for mono-alkylation, their application to the di-alkylation required for this compound would need further investigation and optimization.
| Catalyst System | Reactants | Product Type | Reference |
| FeCl₂/K₂CO₃ | Sulfonamide, Benzylic Alcohol | N-alkylated sulfonamide | chemicalbook.com |
| Copper Acetate | Sulfonamide, Alcohol | N-alkylated sulfonamide | nih.gov |
| Ruthenium Complex | Primary Sulfonamide, Alcohol | N-alkylated amine | mdpi.com |
| Iridium Complex | Sulfonamide, Alcohol | Mono-N-alkylated sulfonamide | drugbank.com |
| Hafnium/Zirconium Tetrachloride | Benzenesulfonamide, t-Butanol | N-tert-butyl benzenesulfonamide | google.comlumenlearning.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of this compound in several ways.
One key aspect is the use of environmentally benign solvents. Water is an attractive green solvent, and as mentioned earlier, the reaction of benzenesulfonyl chloride with secondary amines can be performed efficiently in aqueous media. cdnsciencepub.comscilit.comresearchgate.net The use of ultrasound has also been explored as a green approach for promoting chemical reactions, often leading to shorter reaction times and higher yields. mdpi.com
Another principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones, as discussed in the previous section. Catalytic reactions reduce waste by minimizing the amount of reagents used.
Furthermore, the development of multicomponent reactions is in line with the principles of atom economy and process efficiency, which are central to green chemistry. Designing a multicomponent reaction for the direct synthesis of this compound would represent a significant advancement in the sustainable production of this compound.
Flow Chemistry Applications in this compound Production
A hypothetical flow chemistry setup would involve pumping streams of benzenesulfonyl chloride and di-sec-butylamine (B1584033), along with a suitable base, into a mixing junction. The combined stream would then pass through a heated reactor coil to facilitate the reaction. The residence time in the reactor would be optimized to ensure complete conversion. This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the potential for higher throughput and automation. polimi.it
Table 1: Hypothetical Parameters for Flow Synthesis of this compound
| Parameter | Value |
| Reactant A | Benzenesulfonyl chloride in an organic solvent (e.g., Toluene) |
| Reactant B | Di-sec-butylamine in an organic solvent (e.g., Toluene) |
| Base | Aqueous sodium hydroxide or a tertiary amine (e.g., Triethylamine) |
| Reactor Type | Heated coil reactor |
| Temperature | 50-100 °C (estimated) |
| Residence Time | 1-10 minutes (estimated) |
| Quenching | In-line aqueous workup |
This table presents a conceptual framework for the flow synthesis of the target compound, based on general knowledge of similar reactions.
Derivatization and Functionalization Strategies of the this compound Core
The structure of this compound offers several sites for chemical modification: the benzene (B151609) ring, the sulfonyl group, and the two butan-2-yl chains.
The N,N-dialkylsulfamoyl group (-SO₂NR₂) is known to be a deactivating and meta-directing group in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com This is due to the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com The deactivation is primarily an inductive effect. Consequently, electrophilic substitution on the benzene ring of this compound would require forcing conditions and would be expected to yield predominantly the meta-substituted product.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would likely introduce a nitro group at the meta-position. nih.govstackexchange.com
Halogenation: The introduction of a halogen (e.g., Br, Cl) would require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and would also be directed to the meta-position. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions are generally unsuccessful with strongly deactivated rings, and therefore, are not expected to be viable for this compound under standard conditions. youtube.comwikipedia.orgmt.comyoutube.comyoutube.com
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | N,N-di(butan-2-yl)-3-nitrobenzenesulfonamide |
| Bromination | Br₂, FeBr₃ | 3-Bromo-N,N-di(butan-2-yl)benzenesulfonamide |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-N,N-di(butan-2-yl)benzenesulfonamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction expected |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction expected |
The sulfonyl group in this compound is generally robust. However, certain transformations are possible under specific conditions.
Reduction: The reduction of sulfonamides to the corresponding amines is a challenging transformation that typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would cleave the S-N bond, yielding benzenesulfinic acid and di-sec-butylamine. Complete reduction to the thiol would require even more forcing conditions.
Hydrolysis: The S-N bond in sulfonamides is generally stable to hydrolysis. Cleavage can be achieved under strongly acidic or basic conditions at elevated temperatures, which would regenerate di-sec-butylamine and benzenesulfonic acid.
The butan-2-yl groups attached to the nitrogen atom are saturated alkyl chains and are therefore relatively unreactive. However, functionalization can be achieved through radical reactions.
Free Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent (e.g., N-bromosuccinimide), it is conceivable that the butan-2-yl chains could undergo halogenation. youtube.comyoutube.com The position of halogenation would be influenced by the stability of the resulting radical intermediate, with tertiary carbons being the most favored, followed by secondary, and then primary carbons.
Oxidation: Strong oxidizing agents could potentially oxidize the butan-2-yl groups. The secondary carbon atoms of the butan-2-yl chains are susceptible to oxidation, which could lead to the formation of ketones. pressbooks.pubyoutube.commasterorganicchemistry.comkhanacademy.org However, such harsh conditions might also lead to the degradation of other parts of the molecule.
Advanced Spectroscopic and Structural Elucidation Techniques for N,n Di Butan 2 Yl Benzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N,N-di(butan-2-yl)benzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of its complex structure, including the stereochemical aspects arising from the two chiral centers in the butan-2-yl groups.
One-Dimensional NMR (¹H and ¹³C) Methodologies
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the two butan-2-yl substituents. The aromatic region would likely show a complex multiplet pattern for the phenyl protons. The protons ortho to the sulfonyl group are expected to be the most downfield shifted due to the electron-withdrawing nature of the SO₂ group. The meta and para protons would appear at slightly higher fields.
The aliphatic region would be more complex due to the presence of two diastereotopic butan-2-yl groups. This diastereotopicity arises because the two butan-2-yl groups are attached to a nitrogen atom which is part of a chiral molecule (due to the presence of the chiral butan-2-yl groups themselves). This would result in separate signals for each proton of the two butyl groups, leading to a more complex spectrum than would be expected for a symmetrical molecule. The methine proton (CH) directly attached to the nitrogen would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) would also exhibit complex splitting patterns due to coupling with adjacent protons. The terminal methyl groups (CH₃) would likely appear as distinct triplets or doublets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. For the benzenesulfonyl moiety, four signals are expected in the aromatic region, corresponding to the ipso-carbon attached to the sulfur atom, and the ortho, meta, and para carbons. The ipso-carbon would be significantly downfield.
A hypothetical ¹H and ¹³C NMR data table is presented below, based on typical chemical shift ranges for similar functional groups.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic-H (ortho) | 7.8 - 8.0 (m) | 128 - 130 |
| Aromatic-H (meta, para) | 7.4 - 7.6 (m) | 125 - 129 |
| N-CH (methine) | 3.5 - 4.0 (m) | 50 - 60 |
| CH₂ (methylene) | 1.4 - 1.8 (m) | 25 - 35 |
| CH₃ (doublet) | 1.1 - 1.3 (d) | 10 - 15 |
| CH₃ (triplet) | 0.8 - 1.0 (t) | 10 - 15 |
| C-S (ipso) | - | 138 - 142 |
Note: This table is predictive and actual experimental values may vary.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
S=O Stretching: The sulfonyl group (SO₂) would give rise to two strong and characteristic stretching vibrations, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
C-S Stretching: A band corresponding to the C-S stretch is expected in the region of 600-800 cm⁻¹.
Aromatic C-H Stretching: These would appear as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: Strong absorptions from the C-H bonds of the butan-2-yl groups would be observed in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: Several bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.
C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1000-1250 cm⁻¹ range.
A hypothetical FT-IR data table is provided below.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| S=O Asymmetric Stretch | 1370 - 1330 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| S=O Symmetric Stretch | 1180 - 1140 | Strong |
| C-N Stretch | 1250 - 1000 | Medium |
| C-S Stretch | 800 - 600 | Medium |
Note: This table is predictive and actual experimental values may vary.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the benzene ring and the S=O group. The C-S bond would also likely give a noticeable Raman signal. The aliphatic C-H stretching and bending modes would also be present. A
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a cornerstone technique for the characterization of novel compounds, providing quantitative information on the elemental composition. This method determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) within a sample of this compound. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C₁₄H₂₃NO₂S.
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of each element. For this compound, the molecular weight is 269.40 g/mol . The expected percentages serve as a benchmark for assessing the purity of a synthesized sample. A close correlation between experimental and theoretical values is a primary indicator of a successful synthesis and purification process.
Below is a table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 62.41 |
| Hydrogen | H | 1.008 | 23 | 23.184 | 8.61 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.20 |
| Oxygen | O | 16.00 | 2 | 32.00 | 11.88 |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.90 |
| Total | 269.40 | 100.00 |
Note: The data presented in this table is theoretical and calculated from the molecular formula of this compound.
X-ray Diffraction Crystallography for Solid-State Structure Determination
As of the latest literature review, a single-crystal X-ray structure for this compound has not been published. However, the crystallographic data for a closely related analogue, N,N-diisopropyl-4-methylbenzenesulfonamide (C₁₃H₂₁NO₂S) , provides valuable insight into the likely structural features of di-alkylated benzenesulfonamides. nsf.gov The study of this analogue reveals key structural parameters that can be inferred to be similar in the target compound, such as the geometry around the sulfur atom and the conformation of the alkyl groups relative to the sulfonamide moiety. nsf.govresearchgate.net
The crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide was determined to have two molecules in the asymmetric unit. The sulfonamide functional group exhibits characteristic bond lengths and angles. nsf.gov When viewed down the N-S bond, the isopropyl groups are positioned gauche to the aromatic ring. researchgate.net The structure is further stabilized by a network of intra- and intermolecular hydrogen bonds and other non-covalent interactions. nsf.gov
The detailed crystallographic data for the analogue N,N-diisopropyl-4-methylbenzenesulfonamide is presented in the interactive table below.
| Parameter | Value |
| Compound Name | N,N-diisopropyl-4-methylbenzenesulfonamide |
| Molecular Formula | C₁₃H₂₁NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123(3) |
| b (Å) | 12.456(2) |
| c (Å) | 17.543(4) |
| α (°) | 90 |
| β (°) | 109.58(3) |
| γ (°) | 90 |
| Volume (ų) | 2908.1(10) |
| Z | 8 |
| S=O Bond Lengths (Å) | 1.428(2) - 1.441(2) |
| S-N Bond Lengths (Å) | 1.618(2), 1.622(3) |
| S-C Bond Length (Å) | 1.766(3) |
Note: The data in this table is for the analogous compound N,N-diisopropyl-4-methylbenzenesulfonamide, as published crystallographic data for this compound is not available. This information is provided for illustrative purposes. nsf.gov
Computational and Theoretical Investigations of N,n Di Butan 2 Yl Benzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Theoretical investigations employing quantum chemical calculations are crucial for understanding the electronic structure, stability, and reactivity of a molecule. These methods provide insights into various molecular properties without the need for experimental synthesis and analysis.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict the optimized molecular geometry and ascertain the stability of a compound. Calculations are typically performed using specific functionals and basis sets to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution and is valuable for predicting how a molecule will interact with other species.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in photonics and optoelectronics. Calculations of properties like the first-order hyperpolarizability help in identifying potential NLO materials.
Topological and Wave Function Analyses
These analyses provide deeper insights into the nature of chemical bonding and electron localization within a molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools used in computational chemistry to visualize and analyze the electron pairing and localization in a molecule. These analyses help in understanding the covalent bond character and the spatial distribution of electron pairs.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. This method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and classify different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.
For a molecule like N,N-di(butan-2-yl)benzenesulfonamide, an RDG analysis would be expected to reveal several key intramolecular interactions. These would likely include:
Van der Waals interactions: Occurring between the aliphatic protons of the two butan-2-yl groups and between these groups and the phenyl ring. These are typically characterized by low electron density and small RDG values.
Steric repulsion: Expected in regions where the butan-2-yl groups are in close proximity to each other and to the sulfonyl group, indicated by spikes in the RDG plot in regions of higher electron density.
Potential C-H···O interactions: Weak hydrogen bonds could form between the hydrogen atoms of the butyl groups and the oxygen atoms of the sulfonyl group.
Potential C-H···π interactions: Interactions between the C-H bonds of the butyl groups and the π-system of the benzenoid ring.
While specific data for this compound is not available, studies on other N-substituted benzenesulfonamides have utilized RDG and other topological analyses to understand intramolecular bonding and conformational preferences. rsc.org These studies confirm that such analyses are crucial for elucidating the subtle balance of forces that govern the three-dimensional structure of these flexible molecules. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamic behavior of a molecule over time.
For this compound, MD simulations would be particularly insightful for several reasons:
Conformational Sampling: The two chiral butan-2-yl groups can adopt numerous orientations relative to the benzenesulfonamide (B165840) core. MD simulations can explore the potential energy surface of the molecule to identify the most stable low-energy conformers and the energy barriers between them.
Solvent Effects: By performing simulations in an explicit solvent environment (e.g., water, methanol), it is possible to understand how solvent molecules interact with the solute and influence its conformational preferences.
Flexibility Analysis: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses of the simulation trajectory would quantify the flexibility of different parts of the molecule. It would be expected that the terminal methyl and ethyl groups of the butyl chains would exhibit higher flexibility compared to the more constrained benzenesulfonamide core.
Although no specific MD simulation studies on this compound have been published, the technique is widely applied to other sulfonamides to understand their interactions with biological targets, such as enzymes. nih.gov These simulations provide crucial insights into the dynamic nature of ligand binding. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for complementing and interpreting experimental data.
For this compound, in silico predictions would typically involve:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Predicted chemical shifts would be highly dependent on the specific conformation of the molecule.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculations would identify the characteristic stretching and bending modes for the S=O bonds of the sulfonyl group, the S-N bond, the C-H bonds of the aromatic and aliphatic parts, and the skeletal vibrations of the phenyl ring. A scaling factor is often applied to the calculated frequencies to better match experimental values.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. For this compound, these calculations would likely predict π-π* transitions associated with the benzene (B151609) ring. The position and intensity of the absorption maxima (λ_max) would be influenced by the substitution on the ring and the conformation of the N,N-di(butan-2-yl) groups.
Computational studies on similar benzenesulfonamide derivatives have shown good agreement between predicted and experimental spectroscopic data, demonstrating the reliability of these in silico approaches for structural elucidation and characterization. researchgate.netresearchgate.net
Table of Predicted Spectroscopic Data (Hypothetical)
Since no specific experimental or computational studies for this compound are available, the following table is a hypothetical representation of what such data might look like, based on general knowledge of the compound class.
| Parameter | Predicted Value (Hypothetical) | Method |
| ¹H NMR Chemical Shift (δ) | Phenyl (7.5-7.9 ppm), Butyl-CH (3.8-4.2 ppm), Butyl-CH₂ (1.4-1.8 ppm), Butyl-CH₃ (0.8-1.2 ppm) | GIAO/DFT |
| ¹³C NMR Chemical Shift (δ) | Phenyl (125-140 ppm), Butyl-CH (50-60 ppm), Butyl-CH₂ (25-35 ppm), Butyl-CH₃ (10-15 ppm) | GIAO/DFT |
| IR Frequency (ν) | S=O stretch (1330-1360 cm⁻¹), S=O stretch (1150-1180 cm⁻¹), S-N stretch (930-970 cm⁻¹) | DFT/B3LYP |
| UV-Vis λ_max | ~230 nm, ~270 nm | TD-DFT |
Chemical Reactivity and Mechanistic Studies of N,n Di Butan 2 Yl Benzenesulfonamide
Reaction Kinetics and Thermodynamic Profiles
Detailed kinetic and thermodynamic data for N,N-di(butan-2-yl)benzenesulfonamide are not extensively documented in publicly accessible literature. However, by examining related reactions of analogous N,N-dialkylsulfonamides, a qualitative and theoretical framework for its reactivity can be established. The kinetics of reactions involving this compound are significantly influenced by the steric hindrance presented by the two butan-2-yl groups attached to the nitrogen atom. This steric bulk can impede the approach of reactants, thereby slowing down reaction rates compared to less hindered analogues like N,N-dimethylbenzenesulfonamide.
Table 1: Illustrative Kinetic Data for the Electrophilic Activation of N,N-dialkylbenzenesulfonamides
| Alkyl Group | Relative Rate of Oxidation (Qualitative) | Activation Energy (Ea) (Illustrative) | Pre-exponential Factor (A) (Illustrative) |
| Methyl | Fast | Lower | High |
| Ethyl | Moderate | Moderate | Moderate |
| Isopropyl | Slow | Higher | Low |
| Butan-2-yl | Very Slow | Highest | Very Low |
This table presents a qualitative and illustrative representation of expected kinetic trends based on steric hindrance. Actual values would require experimental determination.
Table 2: Illustrative Thermodynamic Data for the Reaction of an N-sulfonyliminium Ion with a Nucleophile
| Nucleophile | Reaction | ΔH° (kcal/mol) (Illustrative) | ΔS° (cal/mol·K) (Illustrative) | ΔG° (kcal/mol) (Illustrative) |
| Methanol | Methoxylation | -15 | -5 | -13.5 |
| Water | Hydrolysis | -20 | -2 | -19.4 |
| Cyanide | Cyanation | -25 | +3 | -25.9 |
This table provides illustrative thermodynamic data for the reaction of a hypothetical N-sulfonyliminium ion derived from this compound. The values are for demonstrative purposes and are not experimental data.
Role as a Nucleophile or Electrophile in Organic Reactions
The electronic properties of this compound allow it to act, in principle, as both a nucleophile and an electrophile, although its electrophilic character is more pronounced and synthetically relevant.
The lone pair of electrons on the nitrogen atom imparts nucleophilic potential. However, this nucleophilicity is significantly diminished due to two primary factors: the electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the lone pair, and the substantial steric hindrance from the two butan-2-yl groups, which physically obstructs the nitrogen from attacking an electrophilic center. Therefore, this compound is considered a very weak nucleophile.
Conversely, the compound serves as a precursor to a potent electrophile. Through oxidation, particularly electrochemical methods like the Shono oxidation, N,N-dialkylbenzenesulfonamides can be converted into highly reactive N-sulfonyliminium ions. In this process, an electron is removed from the nitrogen atom, and subsequent loss of a proton and an electron from one of the α-carbons of the alkyl groups leads to the formation of a C=N+ double bond. This N-sulfonyliminium cation is a powerful electrophile, readily attacked by a variety of nucleophiles at the iminium carbon. The reactivity of these intermediates is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Investigations into N-sulfonyliminium ion-triggered cyclizations have demonstrated their importance in synthesizing complex nitrogen-containing heterocyclic scaffolds.
Investigation of Intermolecular and Intramolecular Interactions
The three-dimensional structure and physical properties of this compound are influenced by a range of non-covalent interactions.
Intermolecular Interactions: In the solid state and in concentrated solutions, molecules of this compound are expected to interact primarily through van der Waals forces. The large surface area of the molecule, contributed by the benzene (B151609) ring and the butyl groups, allows for significant London dispersion forces. Dipole-dipole interactions also play a role, arising from the polar sulfonyl group (S=O bonds).
Unlike primary or secondary sulfonamides, this compound lacks a hydrogen atom on the sulfonamide nitrogen and therefore cannot act as a hydrogen bond donor. However, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, allowing for interactions with protic solvents or other hydrogen bond donors present in a mixture. Studies on related sulfonamides have shown that intermolecular hydrogen bonding between sulfonamide protons and sulfonyl oxygens is a common motif in their crystal structures. acs.org
Intramolecular Interactions: The conformation of the this compound molecule is largely determined by steric repulsion between the bulky butan-2-yl groups and the benzenesulfonyl group. This leads to a twisted conformation around the S-N bond to minimize these unfavorable interactions.
In-depth Scientific Article on the Coordination Chemistry and Ligand Design of this compound Analogues Remains Elusive Due to Lack of Specific Research Data
A comprehensive search of available scientific literature and databases has revealed a significant gap in detailed research specifically focused on the coordination chemistry of this compound and its direct analogues as ligands for metal complexes. While the broader field of sulfonamide coordination chemistry is well-established, specific data pertaining to the design principles, formation of metal complexes, mechanistic insights into metal-ligand binding, and applications in non-biological catalysis for this particular compound and its derivatives are not sufficiently documented to construct a thorough and scientifically accurate article as per the requested detailed outline.
General principles of sulfonamide coordination suggest that N,N-dialkylbenzenesulfonamides could potentially act as ligands, coordinating to metal centers through the oxygen atoms of the sulfonyl group (SO₂) or, in some cases, through the nitrogen atom, although the latter is less common in N,N-disubstituted sulfonamides due to steric hindrance and the delocalization of the nitrogen lone pair into the sulfonyl group. The bulky and sterically demanding di(butan-2-yl) groups on the nitrogen atom of the specified compound would likely play a significant role in its coordination behavior, influencing the stability and geometry of any potential metal complexes.
However, without specific research findings, any discussion on the following key areas outlined in the request would be purely speculative:
Coordination Chemistry and Ligand Design with N,n Di Butan 2 Yl Benzenesulfonamide Analogues
Applications in Non-Biological Catalysis:The literature does not contain specific examples of this compound or its derivatives being used as ligands in organocatalysis or transition metal catalysis, and therefore, no data on catalytic activity, selectivity, or reaction mechanisms can be provided.
While research on other N,N-dialkylsulfonamides and sulfonamide-containing ligands exists, extrapolating this information to the specific case of N,N-di(butan-2-yl)benzenesulfonamide without direct evidence would not meet the required standards of scientific accuracy and detail. The steric bulk of the butan-2-yl groups is expected to significantly differentiate its coordination chemistry from less hindered analogues.
Therefore, until specific research is conducted and published on the coordination chemistry of this compound, a comprehensive and data-rich article as outlined cannot be generated.
Applications in Advanced Materials Science and Engineering
Utilization of N,N-di(butan-2-yl)benzenesulfonamide in Polymer Chemistry as an Additive
While specific research on this compound as a polymer additive is not extensively documented in publicly available literature, the closely related compound N-n-butylbenzenesulfonamide (BBSA) serves as a well-established plasticizer. starskychemical.com The findings on BBSA offer valuable insights into the potential applications and performance of its structural isomer, this compound.
Plasticizers are additives that increase the flexibility, durability, and processability of polymeric materials by lowering the glass transition temperature of the polymer matrix. starskychemical.com BBSA is particularly effective as a plasticizer for high-polarity polymers. starskychemical.comhallstarindustrial.com Its chemical structure, which includes both a benzene (B151609) ring and a sulfonamide group, imparts enhanced flexibility, heat resistance, and lubricity to the materials it is incorporated into. starskychemical.com These properties make it a crucial component in the manufacturing of a variety of plastic goods, such as PVC pipes, cables, and automotive parts. starskychemical.com
N-n-butylbenzenesulfonamide is widely used as a plasticizer in several types of polymers, including polyacetals, polycarbonates, and polysulfones. nih.gov It is also utilized in Nylon 11 and Nylon 12, as well as in the production of flexible tubing. nih.gov The addition of BBSA facilitates easier machining, aids in the removal of plastics from molds, and contributes to a superior surface finish. nih.gov It also provides heat stability to the final product. nih.gov Given the structural similarities, it is plausible that this compound could exhibit comparable or potentially enhanced plasticizing effects in similar polymer systems, although empirical data is needed for confirmation.
Table 1: Polymer Applications of the Related Compound N-n-butylbenzenesulfonamide (BBSA)
| Polymer Type | Application/Effect | Reference(s) |
|---|---|---|
| Polyamides (Nylon) | Used as a plasticizer. | hallstarindustrial.comsrichem.com |
| Polyacetals | Used as a plasticizer. | nih.gov |
| Polycarbonates | Used as a plasticizer. | nih.gov |
| Polysulfones | Used as a plasticizer. | nih.gov |
| Flexible Tubing | Component in production. | nih.gov |
| General Polymers | Improves flexibility, durability, and processing properties. | starskychemical.com |
Integration into Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. nih.gov The design of complex and functional supramolecular assemblies relies on the specific recognition and binding properties of the constituent molecular building blocks. nih.govmarquette.edu
Exploration of Optical and Electronic Properties
The optical and electronic properties of organic molecules are intrinsically linked to their molecular structure, particularly the arrangement of aromatic and functional groups. The benzenesulfonamide (B165840) core of this compound contains a π-conjugated system which is a primary determinant of its potential optical and electronic behavior.
Currently, there is a lack of specific published data on the optical and electronic properties of this compound. However, benzenesulfonamide derivatives, in general, are known to be of interest in various applications due to their electronic characteristics. For example, some benzenesulfonamide analogs have been investigated as kinase inhibitors, where their interactions are governed by their electronic and structural properties. hallstarindustrial.com The presence of the sulfonamide group and the specific substitution pattern on the benzene ring and the nitrogen atom can influence properties such as absorption and emission of light, conductivity, and charge transport capabilities. A comprehensive investigation into the photophysical and electronic characteristics of this compound would be necessary to ascertain its suitability for applications in areas such as organic electronics, sensors, or nonlinear optics.
Chirality and Stereochemical Considerations in N,n Di Butan 2 Yl Benzenesulfonamide
Enantiomeric Forms and Diastereoisomers of N,N-di(butan-2-yl)benzenesulfonamide
The chirality of this compound arises from the two butan-2-yl groups attached to the nitrogen atom of the benzenesulfonamide (B165840) core. Each butan-2-yl group contains a stereocenter at the second carbon atom, the point of attachment to the nitrogen. wikipedia.org The presence of two stereocenters means that the molecule can exist as a set of stereoisomers.
Specifically, each chiral center can have either an (R) or a (S) configuration. This gives rise to four possible stereoisomers:
(R,R)-N,N-di(butan-2-yl)benzenesulfonamide
(S,S)-N,N-di(butan-2-yl)benzenesulfonamide
(R,S)-N,N-di(butan-2-yl)benzenesulfonamide
(S,R)-N,N-di(butan-2-yl)benzenesulfonamide
The (R,R) and (S,S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. The (R,S) and (S,R) isomers are also a pair of enantiomers. However, the relationship between the (R,R) isomer and the (R,S) isomer (or the (S,S) and (S,R) isomers) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
| (R,R) and (S,S) | Enantiomers |
| (R,S) and (S,R) | Enantiomers |
| (R,R) and (R,S) | Diastereomers |
| (R,R) and (S,R) | Diastereomers |
| (S,S) and (R,S) | Diastereomers |
| (S,S) and (S,R) | Diastereomers |
Stereoselective Synthesis Methodologies
The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. A standard, non-stereoselective synthesis would involve the reaction of benzenesulfonyl chloride with a racemic mixture of di(butan-2-yl)amine, which would result in a mixture of all four stereoisomers. vedantu.com Achieving a single enantiomer or a pair of diastereomers necessitates the use of chiral starting materials or chiral catalysts.
One common strategy involves the use of a chiral auxiliary . For instance, a chiral amine could be reacted with benzenesulfonyl chloride, followed by the introduction of the butan-2-yl groups in a stereocontrolled manner. A well-known example of a chiral auxiliary in amine synthesis is tert-butanesulfinamide (Ellman's auxiliary). wikipedia.org This auxiliary can be condensed with a ketone or aldehyde to form a chiral sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. wikipedia.org While not directly reported for this compound, a similar strategy could be envisioned.
Another approach is the use of a chiral catalyst in the reaction between benzenesulfonyl chloride and di(butan-2-yl)amine. Chiral amine catalysts have been successfully employed in the atroposelective N-alkylation of sulfonamides to create axially chiral products. rice.edu This highlights the potential for catalytic methods to control the stereochemistry at the nitrogen center, although in the case of this compound, the chirality resides on the alkyl substituents.
A more direct, albeit potentially challenging, method would be to start with enantiomerically pure (R)- or (S)-butan-2-amine. The synthesis of enantiopure butan-2-amine has been achieved through biocatalytic reductive amination. researchgate.net Reacting enantiopure (R)-butan-2-amine with benzenesulfonyl chloride would yield N-((R)-butan-2-yl)benzenesulfonamide. A subsequent stereoselective alkylation with a protected (S)-butan-2-yl group, or vice versa, could theoretically lead to the desired diastereomer.
Chiral Separation Techniques for Enantiomeric Purity Analysis
Once a mixture of stereoisomers of this compound is synthesized, it is crucial to be able to separate and quantify the different forms to determine the enantiomeric and diastereomeric purity. The most powerful techniques for this purpose are chiral chromatography methods.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including sulfonamides. researchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric repulsion) between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.
Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations. SFC often uses similar chiral stationary phases as HPLC but employs a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net This can lead to faster separations and higher efficiency compared to HPLC for certain compounds.
For analytical purposes, the separated enantiomers and diastereomers would be detected using a standard detector, such as a UV detector. The relative peak areas in the chromatogram would correspond to the relative amounts of each stereoisomer in the mixture, allowing for the calculation of enantiomeric excess (ee) and diastereomeric ratio (dr).
In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.
Impact of Stereochemistry on Molecular Conformation and Reactivity
In the (R,R) and (S,S) enantiomers, the two butan-2-yl groups have the same stereochemical configuration. This may lead to a more "geared" interaction between the two groups, potentially restricting the conformational landscape more than in the diastereomeric (R,S) and (S,R) forms. In the diastereomers, the opposing stereochemistry of the two alkyl groups could lead to different steric interactions and, consequently, a different set of preferred conformations.
These conformational differences, dictated by the stereochemistry, will in turn affect the molecule's reactivity. The accessibility of the lone pair of electrons on the nitrogen atom, for instance, could be different for each stereoisomer. This would influence the molecule's basicity and its ability to act as a nucleophile.
Solid State Chemistry and Polymorphism of N,n Di Butan 2 Yl Benzenesulfonamide
Crystallization Techniques and Polymorphic Form Identification
Currently, there is no published research on the crystallization of N,N-di(butan-2-yl)benzenesulfonamide. The identification and isolation of potential polymorphs would require a systematic screening of various crystallization conditions. This would typically involve techniques such as:
Solvent Evaporation: Dissolving the compound in a range of solvents with varying polarities and allowing the solvent to evaporate slowly.
Cooling Crystallization: Saturating a solution at an elevated temperature and then cooling it at controlled rates to induce crystallization.
Anti-Solvent Addition: Adding a solvent in which the compound is insoluble to a solution of the compound, thereby inducing precipitation.
Melt Crystallization: Heating the compound above its melting point and then cooling it under controlled conditions.
The resulting crystalline forms would then need to be identified and characterized to determine if they are indeed unique polymorphs.
Solid-State Characterization Methods (e.g., PXRD, DSC)
To date, no solid-state characterization data for this compound has been made public. Should different crystalline forms be isolated, a suite of analytical techniques would be essential for their characterization. These methods would include:
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different polymorphic forms, as each crystalline structure produces a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically exhibit distinct melting points and may show solid-state phase transitions.
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the compound and to identify the presence of any solvates.
Spectroscopic Techniques: Methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular conformations and intermolecular interactions within the crystal lattice, which can differ between polymorphs.
Without experimental data, a comparative table of polymorphic characteristics cannot be constructed.
Theoretical Prediction of Polymorphic Forms
The field of computational chemistry allows for the theoretical prediction of possible crystal structures of a molecule. These methods, often referred to as crystal structure prediction (CSP), can provide valuable insights into the likely polymorphic landscape of a compound before extensive experimental work is undertaken. However, no such theoretical studies have been published for this compound.
A typical CSP study would involve:
Generating a multitude of plausible crystal packing arrangements based on the molecule's structure.
Calculating the lattice energy of each generated structure using computational methods.
Ranking the predicted structures based on their thermodynamic stability.
The results of such a study could guide experimental efforts to crystallize and identify elusive polymorphs.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways
The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org For N,N-di(butan-2-yl)benzenesulfonamide, this would involve the reaction of benzenesulfonyl chloride with di(butan-2-yl)amine. While effective, this method can be subject to limitations, including the generation of stoichiometric amounts of hydrochloride byproduct, which necessitates the use of a base to neutralize. wikipedia.org
Future research is anticipated to focus on the development of more sustainable and efficient synthetic methodologies. These may include:
Catalytic Approaches: The development of catalytic systems, potentially utilizing transition metals, to facilitate the coupling of benzenesulfonic acid derivatives with di(butan-2-yl)amine. This could offer a more atom-economical route.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could provide enhanced control over reaction parameters, leading to higher yields and purity, as well as improved scalability.
Green Solvents: Exploration of syntheses in environmentally benign solvents or even solvent-free conditions to minimize the environmental impact of the production process. A patent for the synthesis of N,N-dialkyl amide carboxylic acid compounds describes a solvent-free method, which could be conceptually applied. google.com
Alternative Starting Materials: Investigating the use of alternative starting materials to benzenesulfonyl chloride, such as sodium benzenesulfinate (B1229208) or thiophenol, could offer milder reaction conditions and a different reactivity profile. nih.gov
A comparative table of potential synthetic routes is presented below:
| Synthetic Method | Reactants | Potential Advantages | Potential Challenges |
| Classical Synthesis | Benzenesulfonyl chloride, di(butan-2-yl)amine | Well-established, reliable | Byproduct formation, requires base |
| Catalytic Coupling | Benzenesulfonic acid derivative, di(butan-2-yl)amine | High atom economy, potentially milder conditions | Catalyst development and cost |
| Flow Chemistry | Benzenesulfonyl chloride, di(butan-2-yl)amine | Precise control, scalability, safety | Initial setup cost |
| Green Synthesis | Benzenesulfonyl chloride, di(butan-2-yl)amine | Reduced environmental impact | Solvent selection, reaction efficiency |
| Alternative Precursors | Sodium benzenesulfinate/Thiophenol, di(butan-2-yl)amine | Milder conditions, different reactivity | Multi-step process may be required |
Exploration of Undiscovered Chemical Reactivity
The sulfonamide functional group is generally considered to be relatively stable. wikipedia.org However, the specific steric and electronic environment created by the two butan-2-yl groups on the nitrogen atom of this compound may give rise to unique reactivity.
Future investigations could delve into:
Ortho-Functionalization: The directing effect of the sulfonamide group could be exploited for selective functionalization of the benzene (B151609) ring at the ortho positions, a known reaction for arylsulfonamides. wikipedia.org The bulky di(butan-2-yl)amino group might influence the regioselectivity of such reactions.
Deprotonation at the α-Carbon: While less common for arylsulfonamides compared to alkylsulfonamides, the possibility of deprotonation at the carbon atoms adjacent to the nitrogen could be explored under strong basic conditions, potentially opening pathways to novel molecular scaffolds. wikipedia.org
Reductive Cleavage: Investigating the conditions required for the cleavage of the S-N bond could be valuable for the use of the benzenesulfonamide (B165840) group as a protecting group in multi-step organic synthesis.
Reactions at the Butyl Chains: The secondary butyl groups themselves could be sites for further chemical modification, leading to the synthesis of more complex derivatives with tailored properties.
Advancements in Computational Modeling of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules. nih.gov For this compound, computational modeling can provide significant insights where experimental data is lacking.
Emerging trends in this area include:
Conformational Analysis: The two chiral centers in the di(butan-2-yl)amino group suggest the existence of multiple stereoisomers (RR, SS, and meso). DFT calculations can be employed to determine the relative stabilities of these conformers and predict their geometric parameters.
Spectroscopic Prediction: Computational methods can predict spectroscopic data such as NMR chemical shifts, and FT-IR and Raman vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Reactivity Indices: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to predict the molecule's reactivity and electronic properties. nih.gov
Solvent Effects: Advanced solvation models can be used to simulate the behavior of this compound in different solvent environments, which is crucial for understanding its reactivity and for designing purification processes. scilit.com
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Molecular geometry, conformational stability | Understanding the 3D structure and isomerism. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting electronic transitions. researchgate.net |
| GIAO Method | NMR chemical shifts | Aiding in structural elucidation. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, bond analysis | Understanding electronic structure and bonding. nih.gov |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | In silico evaluation of pharmacokinetic properties. tuni.fi |
Interdisciplinary Research Opportunities for this compound
The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields. The benzenesulfonamide moiety is a well-known pharmacophore found in a wide array of therapeutic agents. nsf.govrsc.org
Potential interdisciplinary applications include:
Medicinal Chemistry: While many sulfonamide drugs are primary or secondary amines, the tertiary nature of this compound could be explored for novel biological activities. For instance, benzenesulfonamide derivatives have been investigated as potential anticancer agents. tuni.fi
Materials Science: The incorporation of this molecule into polymeric materials could modify their physical and chemical properties. Its thermal stability and hydrophobicity could be of particular interest.
Agrochemicals: Sulfonamides have been used in the development of herbicides and other agricultural products. The specific substitution pattern of this compound could be screened for potential bioactivity in this sector.
Catalysis: Chiral sulfonamide derivatives have been employed as organocatalysts in asymmetric synthesis. researchgate.net The presence of chiral centers in this compound suggests its potential as a precursor for new chiral ligands or catalysts.
Integration of this compound into New Chemical Technologies
As new chemical technologies emerge, so do the opportunities for integrating novel molecules like this compound.
Future technological integrations could encompass:
Advanced Drug Delivery Systems: The hydrophobic nature of the molecule could make it suitable for encapsulation in drug delivery vehicles, such as liposomes or nanoparticles, potentially in conjunction with cell-penetrating peptides. nih.gov
Sensors and Molecular Probes: Modification of the benzene ring with fluorophores or other signaling moieties could lead to the development of chemical sensors for the detection of specific analytes.
Electrochemical Applications: The electrochemical properties of this compound could be investigated for its potential use in batteries or other energy storage devices, an area where related sulfonamides have been explored. researchgate.net
High-Throughput Screening: Integration into high-throughput screening platforms would allow for the rapid evaluation of its biological activity against a wide range of therapeutic targets.
Q & A
Q. What are the optimized synthetic routes for N,N-di(butan-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of benzenesulfonyl chloride with di(butan-2-yl)amine. Key parameters include solvent choice (e.g., dry HFIP for regioselectivity), temperature (room temperature to 60°C), and base (e.g., triethylamine). A representative procedure involves:
- Reacting benzenesulfonyl chloride (1.0 equiv) with di(butan-2-yl)amine (1.2 equiv) in anhydrous dichloromethane.
- Stirring under nitrogen for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate).
HFIP-mediated reactions enhance stereochemical control, as demonstrated in analogous sulfonamide syntheses . Catalytic systems like quaternary ammonium salts (e.g., tetrabutylammonium bromide) can accelerate reactions by stabilizing intermediates .
| Reaction Condition | Impact on Yield |
|---|---|
| HFIP solvent (0.6 M) | 85–90% yield |
| Room temperature | Slower kinetics |
| Triethylamine base | Neutralizes HCl byproduct |
Q. How is the molecular structure of this compound validated experimentally and computationally?
- Methodological Answer :
- Experimental : Single-crystal X-ray diffraction confirms bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles. IR spectroscopy identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) .
- Computational : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces. Multiwfn software visualizes electron localization function (ELF) to assess sulfonamide group reactivity .
Q. What biological targets are associated with this compound, and how are inhibitory activities quantified?
- Methodological Answer : Analogous N-substituted benzenesulfonamides exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 65–80 μmol) and DPPH radical scavenging (EC₅₀: 1.2–1.5 mg/mL). Assay protocols include:
- AChE Inhibition : Ellman’s method with eserine as a positive control .
- Antioxidant Activity : UV-Vis monitoring of DPPH absorbance at 517 nm .
Structure-activity relationships (SAR) suggest bulky alkyl groups (e.g., butan-2-yl) enhance lipophilicity and membrane penetration.
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer :
Q. How does the steric bulk of the butan-2-yl groups influence physicochemical properties?
- Methodological Answer : The branched butan-2-yl substituents increase steric hindrance, reducing crystallization tendency and enhancing solubility in nonpolar solvents. LogP values (calculated via ChemDraw) range from 3.5–4.2, correlating with improved blood-brain barrier permeability in analogous compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, enzyme source). Mitigation strategies:
- Standardize enzyme batches (e.g., human recombinant vs. electric eel AChE).
- Use kinetic assays (e.g., stopped-flow fluorimetry) to measure real-time inhibition .
Q. How can molecular docking predict the binding mode of this compound to AChE?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Glide.
- Procedure :
Prepare the protein (PDB: 1ACJ) by removing water and adding hydrogens.
Generate ligand conformers using OMEGA.
Dock with a 20 Å grid centered on the catalytic triad (Ser200, His440, Glu327).
Results show hydrophobic interactions with butan-2-yl groups and hydrogen bonds to sulfonamide oxygen .
Q. What computational methods evaluate tautomerization or degradation pathways under physiological conditions?
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
- Store at 40°C/75% RH for 6 months.
- Analyze degradation products via LC-MS.
Nonpolar solvents (e.g., hexane) reduce hydrolysis rates compared to DMSO .
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Methodological Answer :
- Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C).
- PET Imaging : Validate biodistribution in murine models using microPET-CT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
